molecular formula C18H19N3O3 B2745619 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-03-5

3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2745619
CAS No.: 864923-03-5
M. Wt: 325.368
InChI Key: SAWNGCGZBWUFKL-UHFFFAOYSA-N
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Description

3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a benzofuro[3,2-d]pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidinone core, followed by the introduction of the 4-methylpiperidin-1-yl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles to minimize waste and environmental impact is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit various biological activities.

    Benzofuran Derivatives: Compounds with a benzofuran core, such as psoralen, are known for their photoreactive properties.

Uniqueness

3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-6-8-20(9-7-12)15(22)10-21-11-19-16-13-4-2-3-5-14(13)24-17(16)18(21)23/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNGCGZBWUFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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